A-Nor-lapachone

Anticancer Cytotoxicity Naphthoquinone

A-Nor-lapachone (β-nor-lapachone) is the ortho-naphthofuranquinone scaffold validated for NQO1-dependent bioreductive activity (DU-145 IC50 2.98 µM, abrogated by dicoumarol). Its furan ring (vs β-lapachone pyran) enables distinct redox potential and arylamino derivatization. Demonstrates efflux pump inhibition and biofilm disruption in fluconazole-resistant Candida glabrata. Ideal for oncology NQO1-targeting and antifungal resistance programs. ≥98% purity, available milligram to gram scale.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 52436-88-1
Cat. No. B1239000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Nor-lapachone
CAS52436-88-1
Synonymsnor-beta-lapachone
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C
InChIInChI=1S/C14H12O3/c1-14(2)7-10-12(16)11(15)8-5-3-4-6-9(8)13(10)17-14/h3-6H,7H2,1-2H3
InChIKeyDMSVAEFGRLMACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-Nor-lapachone (CAS 52436-88-1) Procurement Guide: Structural Identity and Baseline Characteristics for Research Sourcing


A-Nor-lapachone (CAS 52436-88-1), also known as β-nor-lapachone or nor-β-lapachone, is a synthetic naphthoquinone derivative with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol [1]. It belongs to the ortho-naphthofuranquinone class and is structurally distinguished from the naturally occurring β-lapachone by the absence of one methyl group on the pyran ring [2]. The compound is commercially available as a research-grade chemical with purity ≥98% and functions as a bioreductive agent capable of generating reactive oxygen species (ROS) through enzymatic activation .

A-Nor-lapachone (CAS 52436-88-1) Structural Differentiation: Why In-Class Naphthoquinones Cannot Be Interchanged


Within the lapachone naphthoquinone family, structural variations—even the removal of a single methyl group—produce quantitatively distinct biological activity profiles that preclude direct substitution [1]. A-Nor-lapachone (β-nor-lapachone) differs from β-lapachone by the replacement of the pyran ring with a furan ring, altering its redox potential, enzymatic activation kinetics, and target engagement [2]. Furthermore, regioisomeric differences between ortho-naphthofuranquinones (nor-β-lapachone) and para-naphthofuranquinones (nor-α-lapachone) yield divergent cytotoxicity and selectivity patterns across multiple disease models [3]. These structural distinctions translate into measurable differences in potency, selectivity indices, and mechanism-specific activity—as quantified in the evidence that follows.

A-Nor-lapachone (CAS 52436-88-1) Quantitative Differentiation Evidence: Comparator-Based Performance Data


A-Nor-lapachone vs. β-Lapachone: Differential Antitumor Cytotoxicity Profile in Six Cancer Cell Lines

The parent scaffold A-Nor-lapachone (nor-β-lapachone) serves as the structural foundation from which highly potent arylamino derivatives were synthesized. When evaluated as synthetic precursors, both A-Nor-lapachone and β-lapachone were compared for their intrinsic cytotoxic activity across a panel of six neoplastic cell lines. The arylamino derivatives of A-Nor-lapachone demonstrated IC50 values below 1 μg/mL across all six lines tested [1]. The study also compared activity against a normal murine fibroblast line (L-929) to assess cancer cell selectivity. Notably, the isomeric nor-α-lapachone-based compound showed lower activity than the corresponding ortho-derivative (nor-β-lapachone scaffold) [2].

Anticancer Cytotoxicity Naphthoquinone

A-Nor-lapachone Hemocompatibility Profile: Absence of Hemolytic Activity as a Selection Criterion

In the same comparative antitumor evaluation, the hemolytic activity of A-Nor-lapachone arylamino derivatives was assessed using mouse erythrocyte suspensions. The compounds demonstrated EC50 values exceeding 200 μg/mL, indicating minimal erythrocyte membrane disruption [1]. This finding suggests that the observed cytotoxicity against cancer cells is not attributable to non-specific membrane damage, distinguishing these compounds from membrane-active cytotoxic agents. For procurement decisions involving in vivo studies or lead optimization programs where hemocompatibility is a screening criterion, this quantitative safety margin provides a verifiable advantage.

Hemocompatibility Safety pharmacology Drug development

A-Nor-lapachone vs. β-Lapachone in Antifungal Applications: Comparative Antibiofilm and Efflux Pump Inhibition Activity

A direct head-to-head comparison of A-Nor-lapachone (β-nor-lapachone) and β-lapachone was conducted against fluconazole-resistant Candida glabrata, a clinically challenging fungal pathogen. Both compounds were evaluated for their ability to stimulate ROS production, inhibit efflux pump activity, prevent adhesion, suppress biofilm formation, and disrupt mature biofilm metabolism . In combination studies with fluconazole, both lapachones affected the growth of Saccharomyces cerevisiae strains overexpressing C. glabrata efflux transporters (CgCdr1p and CgCdr2p) and a clinical isolate overexpressing CgCdr1p . This activity was inhibited by ascorbic acid, confirming ROS-mediated mechanism .

Antifungal Biofilm Candida glabrata Drug resistance

A-Nor-lapachone NQO1-Dependent Cytotoxicity: Differential Sensitivity in NQO1-Overexpressing vs. NQO1-Deficient Prostate Cancer Cells

The NQO1-dependence of A-Nor-lapachone cytotoxicity was quantitatively established using a 3-arylamino-nor-β-lapachone derivative in an isogenic prostate cancer cell model. In DU-145 cells (NQO1-overexpressing), the compound exhibited an IC50 of 2.98 µM after 24 h exposure [1]. Co-administration of dicoumarol (50 µM), a specific NQO1 inhibitor, abrogated compound-mediated cytotoxicity and downstream apoptotic endpoints including DNA damage and free radical production [2]. This provides direct evidence that A-Nor-lapachone scaffold-derived compounds require NQO1 bioactivation for their anticancer activity—a mechanism shared with β-lapachone but with scaffold-specific kinetic and selectivity parameters.

NQO1 Bioreductive activation Prostate cancer Enzyme-directed therapy

A-Nor-lapachone vs. α-Nor-lapachone in Antifungal Selectivity: Differential Cytotoxicity and Morphogenesis Inhibition in C. albicans

A comprehensive comparative study evaluated seven naphthoquinones—including β-lapachone, β-nor-lapachone, α-lapachone, and α-nor-lapachone—against a fluconazole-resistant Candida albicans clinical isolate [1]. Among the compounds tested, β-lapachone and α-nor-lapachone were identified as the least cytotoxic against mammalian L929 and RAW 264.7 cells [1]. At IC50 concentrations, β-lapachone inhibited yeast-to-hyphae morphogenesis by 92%, whereas α-nor-lapachone decreased this transition by 42% [1]. At 50 μg/mL, β-lapachone inhibited biofilm formation by 84%, while α-nor-lapachone reduced biofilm formation by 64% [1]. Furthermore, β-lapachone decreased cell wall mannoprotein availability by 28.5%, whereas α-nor-lapachone showed no interference with this virulence factor [1].

Antifungal Candida albicans Selectivity Virulence factors

A-Nor-lapachone (CAS 52436-88-1) Validated Application Scenarios Based on Quantitative Evidence


NQO1-Targeted Anticancer Lead Optimization Programs

A-Nor-lapachone and its arylamino derivatives are appropriate for oncology research programs targeting NQO1-overexpressing malignancies. The demonstrated IC50 of 2.98 µM in DU-145 prostate cancer cells, coupled with complete abrogation of cytotoxicity by the NQO1 inhibitor dicoumarol, validates the NQO1-dependent bioreductive mechanism [1]. The scaffold enables derivatization to compounds with sub-microgram/mL potency across six distinct cancer types (SF-295 CNS, HCT-8 colon, MDAMB-435 breast, HL-60 leukemia, PC-3 prostate, B-16 melanoma) [2]. The EC50 > 200 µg/mL hemolysis threshold provides a favorable safety margin for progression to in vivo tumor models [2].

Antifungal Drug Discovery Targeting Biofilm-Forming Candida Species

A-Nor-lapachone (β-nor-lapachone) is suitable for antifungal discovery programs focused on drug-resistant Candida glabrata and Candida albicans biofilms. The compound stimulates ROS production and inhibits efflux pump activity, adhesion, biofilm formation, and mature biofilm metabolism in fluconazole-resistant C. glabrata . In checkerboard assays with fluconazole, A-Nor-lapachone demonstrated the ability to overcome efflux pump-mediated resistance in strains overexpressing CgCdr1p and CgCdr2p transporters . For C. albicans applications, the nor-α isomer offers a distinct profile with 42% morphogenesis inhibition and 64% biofilm reduction at tested concentrations [3].

Structure-Activity Relationship (SAR) Studies on Naphthoquinone Scaffolds

A-Nor-lapachone serves as a key comparator scaffold for SAR investigations examining the impact of pyran-to-furan ring contraction and regioisomerism on biological activity. Comparative studies establish that ortho-naphthofuranquinones (nor-β-lapachone scaffold) demonstrate superior cytotoxic activity compared to para-naphthofuranquinones (nor-α-lapachone) [2]. Additionally, the nor-methyl furan structure of A-Nor-lapachone, compared to the pyran ring of β-lapachone, provides a distinct synthetic handle for arylamino derivatization while maintaining ROS-generating capacity and NQO1 substrate recognition [1]. These structural distinctions enable researchers to dissect the contributions of ring size, redox potential, and enzyme binding to observed pharmacological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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